Ilacirnon

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 6 investigational indications.

Properties

IUPAC Name |

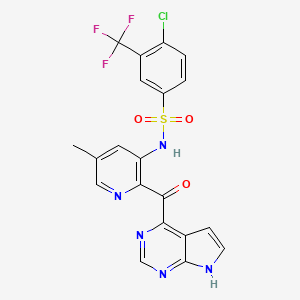

4-chloro-N-[5-methyl-2-(7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl)pyridin-3-yl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClF3N5O3S/c1-10-6-15(29-33(31,32)11-2-3-14(21)13(7-11)20(22,23)24)17(26-8-10)18(30)16-12-4-5-25-19(12)28-9-27-16/h2-9,29H,1H3,(H,25,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUMLYXKTPBTQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C(=O)C2=C3C=CNC3=NC=N2)NS(=O)(=O)C4=CC(=C(C=C4)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClF3N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1100318-47-5 | |

| Record name | Ilacirnon [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1100318475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CCX-140 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16066 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ILACIRNON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/380F68J5PH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of Ilacirnon (CCX140-B) in Renal Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilacirnon, also known as CCX140-B, is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2). This receptor, and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), form a critical signaling axis implicated in the pathogenesis of various inflammatory and fibrotic diseases. In the context of renal pathophysiology, particularly diabetic nephropathy, the CCL2/CCR2 axis plays a pivotal role in the recruitment of monocytes and macrophages to the kidney, thereby initiating and perpetuating a cascade of inflammatory events that lead to tissue damage and a progressive decline in renal function. This technical guide provides an in-depth exploration of the mechanism of action of this compound in mitigating renal inflammation, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: CCR2 Antagonism

This compound exerts its therapeutic effect by directly binding to and inhibiting CCR2. This receptor is predominantly expressed on the surface of monocytes, macrophages, and dendritic cells. In the inflamed kidney, resident renal cells, such as mesangial and tubular epithelial cells, produce and secrete CCL2 in response to various insults, including hyperglycemia and proteinuria. This localized increase in CCL2 acts as a chemoattractant, guiding circulating CCR2-positive monocytes to the site of injury.

Upon extravasation into the renal interstitium, these monocytes differentiate into macrophages, which are key mediators of inflammation and fibrosis. Activated macrophages release a plethora of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), reactive oxygen species, and pro-fibrotic factors (e.g., TGF-β), leading to podocyte injury, mesangial expansion, tubular atrophy, and interstitial fibrosis.

This compound, by blocking the interaction between CCL2 and CCR2, effectively disrupts this recruitment process. This leads to a reduction in the influx of inflammatory cells into the kidney, thereby attenuating the downstream inflammatory and fibrotic sequelae.

Signaling Pathways

The binding of CCL2 to CCR2, a G protein-coupled receptor, initiates a cascade of intracellular signaling events that are central to monocyte chemotaxis, activation, and survival. This compound's antagonism of CCR2 prevents the activation of these downstream pathways.

An In-depth Technical Guide to CCX140 and the C-C Chemokine Receptor 2 (CCR2) Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Abstract

The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), constitute a critical signaling axis in the orchestration of monocytic and macrophagic immune responses. This pathway's dysregulation is a key driver in the pathogenesis of numerous inflammatory and fibrotic diseases, most notably diabetic nephropathy. This technical guide provides a comprehensive overview of the CCR2 signaling pathway, its role in renal disease, and the development of CCX140 (ilacirnon), a potent and selective small-molecule antagonist of CCR2. We will delve into the molecular mechanisms, summarize key preclinical and clinical data, detail relevant experimental protocols, and visualize complex pathways and workflows to provide a thorough resource for professionals in the field.

The CCR2 Signaling Pathway: A Central Mediator of Inflammation

The CCR2 receptor is a class A G protein-coupled receptor (GPCR) predominantly expressed on the surface of monocytes, macrophages, and certain T-cell populations.[1] Its activation is central to the process of chemotaxis, guiding these immune cells from the bloodstream into tissues experiencing inflammation or injury.

The primary and most selective ligand for CCR2 is CCL2, also known as monocyte chemoattractant protein-1 (MCP-1).[1] However, CCR2 can also be activated by other C-C chemokines, including CCL7 (MCP-3), CCL8 (MCP-2), and CCL13 (MCP-4), creating a signaling system with built-in redundancy.[2][3]

Upon ligand binding, CCR2 undergoes a conformational change, leading to the activation of intracellular G proteins. This event initiates a cascade of downstream signaling pathways critical for cellular responses such as migration, proliferation, and survival. The principal pathways activated include:

-

Phosphatidylinositol 3-kinase (PI3K)/AKT Pathway: Crucial for cell survival and anti-apoptotic signaling.[2][4]

-

Mitogen-activated protein kinase (MAPK)/p38 Pathway: Involved in inflammatory responses and cellular stress.[2][4]

-

Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: Plays a vital role in cytokine production and cell differentiation.[2][4]

The culmination of these signaling events promotes the directed migration of monocytes and their differentiation into pro-inflammatory macrophages at the target site.

References

- 1. CCR2 antagonist CCX140-B provides renal and glycemic benefits in diabetic transgenic human CCR2 knockin mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

Ilacirnon (CCX140-B) for Diabetic Kidney Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetic kidney disease (DKD) remains a leading cause of end-stage renal disease worldwide, necessitating the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of ilacirnon (CCX140-B), a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2), for the treatment of DKD. This compound's mechanism of action centers on the inhibition of the CCL2-CCR2 signaling axis, a key pathway in the recruitment of inflammatory monocytes and macrophages to the kidney. This document synthesizes preclinical and clinical data, detailing the experimental protocols and quantitative outcomes that underscore this compound's potential as a renoprotective agent.

Introduction to Diabetic Kidney Disease and the Role of Inflammation

Diabetic kidney disease is a major microvascular complication of both type 1 and type 2 diabetes. The pathophysiology of DKD is complex, involving metabolic and hemodynamic insults that converge to promote renal inflammation, fibrosis, and a progressive decline in renal function. A hallmark of this process is the infiltration of immune cells, particularly monocytes and macrophages, into the renal parenchyma. These infiltrating cells contribute to tissue injury through the release of pro-inflammatory cytokines, reactive oxygen species, and pro-fibrotic factors.

This compound: A Targeted Approach to Renal Inflammation

This compound (formerly CCX140-B) is a small molecule inhibitor that specifically targets CCR2, the primary receptor for the chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1). By blocking the interaction between CCL2 and CCR2, this compound is designed to reduce the migration of inflammatory monocytes from the circulation into the kidney, thereby mitigating the downstream inflammatory and fibrotic processes that drive the progression of DKD.

Mechanism of Action and Signaling Pathway

The therapeutic rationale for this compound in DKD is grounded in its ability to disrupt the CCL2-CCR2 signaling axis. In the diabetic milieu, elevated glucose levels and other metabolic derangements stimulate various renal cells, including mesangial cells, podocytes, and tubular epithelial cells, to produce and secrete CCL2. This chemokine then binds to CCR2 on the surface of circulating monocytes, triggering a signaling cascade that leads to their adhesion to the endothelium, transmigration into the kidney, and differentiation into pro-inflammatory macrophages. These activated macrophages contribute to glomerular and tubulointerstitial injury. This compound acts as a competitive antagonist at the CCR2 receptor, preventing CCL2 binding and the subsequent intracellular signaling events.

Preclinical Research in Diabetic Kidney Disease Models

The efficacy of this compound in DKD has been evaluated in preclinical studies using transgenic mouse models expressing human CCR2 (hCCR2 knock-in mice), as this compound has a lower affinity for murine CCR2. These models, including diet-induced obese (DIO) and db/db mice, recapitulate key features of human DKD.

Experimental Protocols

-

Animal Models: Male hCCR2 knock-in mice were rendered diabetic through a high-fat diet or by genetic manipulation (Lepr db/db).

-

Drug Administration: this compound was administered orally, mixed with chow, at doses ranging from 10 to 100 mg/kg/day for 6 to 8 weeks.

-

Key Outcome Measures:

-

Albuminuria: Urinary albumin-to-creatinine ratio (UACR) was measured from spot urine samples.

-

Glomerular Histology: Kidney sections were stained with periodic acid-Schiff (PAS) to assess glomerular hypertrophy and mesangial expansion.

-

Podocyte Density: Podocytes were identified and counted by staining for Wilms' tumor 1 (WT1), a podocyte-specific nuclear marker.

-

Macrophage Infiltration: Immunohistochemistry for macrophage markers (e.g., F4/80) was performed.

-

Glycemic Control: Fasting blood glucose and insulin levels were monitored.

-

Preclinical Data Summary

| Parameter | Vehicle Control | This compound (100 mg/kg) | Percent Change | p-value |

| Urinary Albumin-to-Creatinine Ratio (µg/mg) | 150 ± 25 | 75 ± 15 | ↓ 50% | <0.05 |

| Glomerulus Size (µm²) | 6000 ± 500 | 4500 ± 400 | ↓ 25% | <0.05 |

| Podocyte Density (nuclei/glomerulus) | 8 ± 1 | 11 ± 1.5 | ↑ 37.5% | <0.005 |

| Adipose Tissue Inflammatory Macrophages | High Infiltration | Reduced Infiltration | - | <0.05 |

| Fasting Blood Glucose (mg/dL) | 250 ± 30 | 180 ± 20 | ↓ 28% | <0.05 |

| Fasting Insulin (ng/mL) | 5.0 ± 0.8 | 2.5 ± 0.5 | ↓ 50% | <0.05 |

Data are presented as mean ± SEM and represent typical findings from preclinical studies.

Clinical Development in Diabetic Nephropathy

This compound has been evaluated in a Phase 2 clinical trial to assess its safety and efficacy in patients with type 2 diabetes and nephropathy.

Phase 2 Clinical Trial (NCT01447147) Protocol

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

-

Patient Population: 332 patients with type 2 diabetes, an estimated glomerular filtration rate (eGFR) of ≥25 mL/min/1.73m², and persistent albuminuria (UACR 100-3000 mg/g) despite stable treatment with an ACE inhibitor or an ARB.

-

Treatment Arms:

-

Placebo

-

This compound 5 mg once daily

-

This compound 10 mg once daily

-

-

Treatment Duration: 52 weeks.

-

Primary Efficacy Endpoint: Change from baseline in UACR.

-

Secondary Endpoints: Safety and tolerability, changes in eGFR.

Clinical Trial Data Summary

| Parameter | Placebo (n=111) | This compound 5 mg (n=110) | This compound 10 mg (n=111) |

| Baseline Mean UACR (mg/g) | ~500 | ~500 | ~500 |

| Mean Change in UACR at 52 Weeks | -2% (95% CI: -11% to 9%) | -18% (95% CI: -26% to -8%) | -11% (95% CI: -20% to -1%) |

| Difference vs. Placebo (p-value) | - | -16% (p=0.01) | -10% (p=0.08) |

| Adverse Events (%) | 73% | 65% | 61% |

| Serious Adverse Events (%) | 22% | 15% | 18% |

Data from the modified intention-to-treat population.[1]

Discussion and Future Directions

The preclinical and Phase 2 clinical data for this compound provide a strong rationale for its continued development as a novel therapy for diabetic kidney disease. The consistent findings of reduced albuminuria in both animal models and human subjects highlight the therapeutic potential of targeting the CCL2-CCR2 axis. The observed improvements in glomerular structure and podocyte health in preclinical models suggest a disease-modifying effect beyond simple hemodynamic changes.

Future research should focus on several key areas:

-

Long-term Efficacy and Safety: Larger, long-term clinical trials are needed to confirm the durability of the albuminuria-lowering effect and to assess the impact of this compound on hard renal outcomes, such as the progression to end-stage renal disease.

-

Combination Therapies: Investigating the synergistic potential of this compound with other established and emerging therapies for DKD, such as SGLT2 inhibitors and non-steroidal MRAs, could lead to more effective treatment regimens.

-

Biomarker Development: The identification of biomarkers that can predict which patients are most likely to respond to this compound therapy would enable a more personalized medicine approach.

Conclusion

This compound represents a promising, targeted therapeutic approach for the treatment of diabetic kidney disease. By specifically inhibiting the inflammatory cascade mediated by the CCL2-CCR2 signaling axis, this compound has demonstrated the potential to reduce renal inflammation and preserve kidney function. The data summarized in this technical guide provide a solid foundation for further investigation and development of this compound as a valuable addition to the therapeutic armamentarium for this challenging and prevalent disease.

References

The Therapeutic Potential of Ilacirnon: A Technical Guide

An In-depth Review for Researchers and Drug Development Professionals

Ilacirnon (formerly CCX140-B) is an orally active, small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2] It has been investigated for its therapeutic potential in inflammatory and renal diseases, primarily diabetic nephropathy and focal segmental glomerulosclerosis (FSGS).[1] This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, its mechanism of action, and its potential as a therapeutic agent.

Mechanism of Action: CCR2 Antagonism

This compound exerts its effects by selectively inhibiting CCR2, a key receptor in the inflammatory cascade.[2][3] CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[2][3] In various disease states, including diabetic nephropathy, the upregulation of the CCL2/CCR2 axis is implicated in the infiltration of these inflammatory cells into tissues, leading to damage and fibrosis.[4] By blocking CCR2, this compound aims to reduce this inflammatory cell influx and thereby ameliorate disease progression.[3]

The binding of CCL2 to CCR2 on monocytes and macrophages initiates a signaling cascade that mediates chemotaxis and cell migration. A key pathway involved is the activation of the phosphatidylinositol 3-kinase (PI3K) cascade.

Preclinical Data

Preclinical studies have demonstrated the potential of this compound in models of diabetic nephropathy and FSGS.

Diabetic Nephropathy Model

In a study using diabetic transgenic mice with human CCR2 knock-in, this compound (referred to as CCX140-B) showed significant renal and glycemic benefits.[2][5]

Experimental Protocol:

-

Animal Model: Transgenic human CCR2 knock-in mice were rendered diabetic either through a high-fat diet (diet-induced obesity) or by deletion of the leptin receptor gene (db/db).[5]

-

Treatment: Mice were treated with CCX140-B.[5]

-

Assessments: Key parameters evaluated included albuminuria, glomerular hypertrophy, podocyte density, fasting blood glucose, insulin levels, and the number of adipose tissue inflammatory macrophages.[5]

Quantitative Preclinical Efficacy Data:

| Parameter | Model | Treatment Effect | Reference |

| Albuminuria | Diet-induced obesity & db/db | Decreased | [2][5] |

| Glomerular Hypertrophy | Diet-induced obesity & db/db | Decreased | [2][5] |

| Podocyte Density | Diet-induced obesity & db/db | Increased | [2][5] |

| Fasting Blood Glucose | Diet-induced obesity | Decreased | [2][5] |

| Insulin | Diet-induced obesity | Decreased | [2][5] |

| Adipose Tissue Inflammatory Macrophages | Diet-induced obesity | Decreased | [5] |

| Urinary Albumin Excretion (UAER) | db/db mice | Significantly reduced as early as 48 hours | [6] |

| Albumin:Creatinine Ratio (ACR) | db/db mice | Significantly reduced as early as 48 hours | [6] |

| Serum Creatinine | db/db mice | Improved after 14 days | [6] |

| Blood Urea Nitrogen (BUN) | db/db mice | Improved after 14 days | [6] |

Focal Segmental Glomerulosclerosis (FSGS) Model

In murine models of FSGS (Adriamycin-induced and 5/6 nephrectomy), a CCR2 antagonist (CCX872) demonstrated a marked reduction in proteinuria and glomerular injury.[4]

Experimental Protocol:

-

Animal Models: Adriamycin-induced nephropathy and 5/6 nephrectomy murine models of FSGS were utilized.[4]

-

Treatment: Mice were treated with the CCR2 antagonist CCX872, either as a monotherapy or in combination with a renin-angiotensin system (RAAS) blocker.[4]

-

Assessments: The primary outcomes measured were proteinuria and histological changes in the glomeruli, including sclerosis, mesangial expansion, and podocyte density.[4][7]

Quantitative Preclinical Efficacy Data:

| Parameter | Model | Treatment Effect | Reference |

| Proteinuria | Adriamycin-induced & 5/6 nephrectomy | Marked reduction | [4] |

| Glomerular Sclerosis | Adriamycin-induced & 5/6 nephrectomy | Decreased | [7] |

| Mesangial Expansion | Adriamycin-induced & 5/6 nephrectomy | Decreased | [7] |

| Tubular Collapse | Adriamycin-induced & 5/6 nephrectomy | Decreased | [7] |

| Podocyte Density | Adriamycin-induced & 5/6 nephrectomy | Increased | [7] |

Clinical Trials

This compound has been evaluated in Phase 2 clinical trials for diabetic nephropathy and FSGS.

Diabetic Nephropathy

A randomized, double-blind, placebo-controlled Phase 2 trial (NCT01447147) assessed the efficacy and safety of this compound in patients with type 2 diabetes and nephropathy who were already receiving standard of care, including ACE inhibitors or ARBs.[8]

Experimental Protocol:

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[8]

-

Patient Population: 332 patients with type 2 diabetes and nephropathy.[8]

-

Treatment Arms: Patients were randomly assigned (1:1:1) to receive oral placebo, 5 mg this compound, or 10 mg this compound once daily for 52 weeks.[8]

-

Primary Endpoint: The primary endpoint was the change in urinary albumin-to-creatinine ratio (UACR) from baseline over 52 weeks.[8]

Quantitative Clinical Efficacy and Safety Data (Diabetic Nephropathy):

| Parameter | Placebo (n=111) | This compound 5 mg (n=110) | This compound 10 mg (n=111) | Reference |

| Efficacy | ||||

| UACR Change from Baseline (52 weeks) | -2% (95% CI -11% to 9%) | -18% (95% CI -26% to -8%) | -11% (95% CI -20% to -1%) | [8] |

| Difference vs. Placebo (UACR Change) | - | -16% (p=0.01) | -10% (p=0.08) | [8] |

| Attenuated Annual eGFR Decline | 2.3 mL/min/1.73 m² | 1.3 mL/min/1.73 m² | - | [3] |

| Safety | ||||

| Adverse Events | 73% | 65% | 61% | [8] |

Focal Segmental Glomerulosclerosis (FSGS)

The LUMINA-1 trial was a Phase 2, dose-ranging study evaluating this compound in 46 patients with primary FSGS. However, the trial did not meet its primary endpoint.

Experimental Protocol:

-

Study Design: A dose-ranging, blinded, placebo-controlled trial for the initial 12 weeks, followed by an open-label extension.

-

Patient Population: 46 patients with primary FSGS.

-

Treatment Arms: Three different doses of this compound versus placebo for 12 weeks.

-

Primary Efficacy Measure: Change in proteinuria (measured by urine protein to creatinine ratio, UPCR) from baseline to week 12.

Quantitative Clinical Efficacy Data (FSGS):

| Parameter | Placebo | This compound 15 mg BID | Reference |

| Median UPCR Reduction from Baseline at Week 12 | Not significantly different from this compound | 0.9 g/g (approx. 30%) |

The study found no meaningful reduction in proteinuria with this compound compared to the control group after 12 weeks of treatment. Consequently, the development of this compound for FSGS was discontinued.

Summary and Future Directions

This compound has demonstrated a clear mechanism of action through the antagonism of the CCR2 receptor, a key player in inflammatory cell recruitment. Preclinical studies in models of diabetic nephropathy and FSGS showed promising results, with reductions in albuminuria, improvements in glycemic control, and favorable histological changes.

In the clinical setting, this compound showed a statistically significant reduction in albuminuria in patients with diabetic nephropathy when added to the standard of care.[8] However, its development for FSGS was halted due to a lack of efficacy in a Phase 2 trial.

The therapeutic potential of this compound appears to be most promising in inflammatory conditions where CCR2-mediated monocyte and macrophage infiltration is a key pathological driver. The positive results in diabetic nephropathy suggest that this remains a viable indication for further investigation. Future research could focus on optimizing dosing regimens, identifying patient populations most likely to respond, and exploring long-term renal and cardiovascular outcomes. While the journey of this compound has faced a setback in FSGS, its targeted mechanism of action and positive data in diabetic nephropathy warrant continued exploration of its therapeutic potential in chronic inflammatory and renal diseases.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. CCR2 antagonist CCX140-B provides renal and glycemic benefits in diabetic transgenic human CCR2 knockin mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. CCR2 antagonism leads to marked reduction in proteinuria and glomerular injury in murine models of focal segmental glomerulosclerosis (FSGS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CCR2 antagonist CCX140-B provides renal and glycemic benefits in diabetic transgenic human CCR2 knockin mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medindia.net [medindia.net]

- 7. ChemoCentryx Publishes Novel Findings of Role of CCR2 in Kidney Glomerulus, Supporting Advancement of CCR2 Inhibitor CCX140 in the Treatment of Focal Segmental Glomerulosclerosis (FSGS) | santé log [santelog.com]

- 8. The effect of CCR2 inhibitor CCX140-B on residual albuminuria in patients with type 2 diabetes and nephropathy: a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of C-C Chemokine Receptor 2 (CCR2) in the Pathogenesis of Diabetic Nephropathy: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Diabetic nephropathy (DN) stands as a leading cause of end-stage renal disease, with its pathogenesis deeply rooted in a complex interplay of metabolic and hemodynamic factors. A growing body of evidence has illuminated the critical role of inflammation in both the initiation and progression of DN. Central to this inflammatory cascade is the C-C chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its primary receptor, C-C chemokine receptor 2 (CCR2). This technical guide provides an in-depth examination of the CCR2 signaling axis in the context of DN, summarizing key quantitative data from preclinical and clinical studies, detailing relevant experimental protocols, and visualizing the core signaling pathways. The evidence strongly supports that the CCL2/CCR2 axis is a pivotal mediator of renal injury in diabetes, primarily by driving the recruitment of inflammatory monocytes/macrophages into the kidney, which in turn promotes inflammation, fibrosis, and progressive renal damage.

The CCL2/CCR2 Signaling Axis in Diabetic Nephropathy

Under hyperglycemic conditions, various renal cells, including podocytes, mesangial cells, and tubular epithelial cells, upregulate the production and secretion of CCL2.[1] This chemokine binds with high affinity to the CCR2 receptor, which is predominantly expressed on the surface of monocytes, macrophages, and certain T-cell populations.[2][3]

This ligand-receptor interaction initiates a signaling cascade that is central to the inflammatory pathology of DN:

-

Monocyte Recruitment: The primary function of the CCL2/CCR2 axis is to act as a chemotactic gradient, guiding circulating CCR2-positive monocytes out of the bloodstream and into the renal parenchyma.[1][2][4]

-

Macrophage Infiltration and Activation: Once within the kidney, these monocytes differentiate into macrophages. The accumulation of these macrophages in the glomeruli and tubulointerstitium is a hallmark of DN.[1][5][6] These activated macrophages release a host of pro-inflammatory and pro-fibrotic mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1β, IL-6), as well as growth factors like transforming growth factor-beta (TGF-β).[2]

-

Renal Cell Injury and Fibrosis: These inflammatory mediators directly contribute to renal cell injury, including podocyte damage and loss (effacement), mesangial expansion, and tubular atrophy.[7][8] Furthermore, they stimulate the excessive deposition of extracellular matrix (ECM) proteins, such as fibronectin and collagen, leading to glomerulosclerosis and tubulointerstitial fibrosis—the ultimate drivers of renal function decline.[1][8][9]

Beyond monocyte recruitment, studies suggest CCR2 expression on podocytes themselves may directly mediate diabetic renal injury, independent of macrophage infiltration, by promoting podocyte apoptosis and loss.[4][8]

Quantitative Data from Preclinical and Clinical Studies

The critical role of CCR2 in DN is substantiated by extensive research using pharmacological inhibitors and genetic knockout models.

Data from Preclinical Animal Studies: Pharmacological Blockade

Multiple studies have demonstrated that antagonizing CCR2 can significantly ameliorate the signs of DN in various mouse models.

| CCR2 Antagonist | Animal Model | Treatment Duration | Key Quantitative Outcomes | Reference(s) |

| RS504393 | Ins2Akita (Type 1) | 12 weeks | - Significantly attenuated albuminuria, BUN, and plasma creatinine vs. vehicle. - Reduced glomerular macrophage infiltration (1.6 ± 0.3 vs. 3.1 ± 0.3 macrophages/g kidney tissue). | [1],[10] |

| RS504393 | db/db (Type 2) | Not Specified | - Markedly decreased urinary albumin excretion. - Improved insulin resistance and suppressed profibrotic/proinflammatory cytokine synthesis. | [11],[12] |

| RS102895 | db/db (Type 2) | 9 weeks | - Significantly improved diabetes-induced albuminuria. - Ameliorated mesangial expansion and glomerular basement membrane thickening. | [7],[5],[13],[14] |

| CCX140-B | Human CCR2 Knock-in (db/db) | 2 weeks | - Decreased albuminuria and glomerular hypertrophy. - Increased podocyte density. | [3] |

Data from Preclinical Animal Studies: Genetic Deficiency (CCR2 Knockout)

Mice genetically deficient in CCR2 (CCR2-/-) are protected from developing key features of DN, reinforcing the receptor's pathogenic role.

| Animal Model | Study Duration | Key Quantitative Outcomes | Reference(s) |

| STZ-induced (Type 1) | 6 weeks | - Reduced albuminuria compared to CCR2+/+ diabetic mice. - Prevented a ~3-fold increase in fibronectin mRNA expression seen in CCR2+/+ mice. - Reduced urinary TNF-α levels. | [1],[10] |

| High-Fat Diet (Obesity-induced) | Not Specified | - Attenuated albuminuria, glomerular hypertrophy, and podocyte injury. - Significantly reduced renal macrophage infiltration and TNF-α expression. | [15] |

| STZ-induced (DBA/2J) | 9 weeks | - Conferred renal tissue protection. - Overexpression of CCR2 specifically in podocytes of CCR2-/- mice reversed protection, increasing albuminuria, BUN, and fibrosis. | [4],[8] |

Data from Human Clinical Trials

The promising results from preclinical models have led to the clinical evaluation of CCR2 antagonists.

| CCR2 Antagonist | Trial Phase | Patient Population | Key Quantitative Outcomes | Reference(s) |

| CCX140-B | Phase 2 | 332 patients with Type 2 Diabetes and nephropathy (UACR 100-3000 mg/g) on standard of care (ACEi/ARB). | - Primary Endpoint Met: Statistically significant reduction in urinary albumin-to-creatinine ratio (UACR) at 52 weeks. - 5 mg dose reduced UACR by 18% vs. placebo. - Favorable safety and tolerability profile. | [16],[17],[18],[2],[19] |

Key Experimental Protocols

Reproducible and standardized methodologies are essential for studying the role of CCR2 in DN. Below are detailed protocols for key experiments cited in the literature.

Animal Models of Diabetic Nephropathy

-

Objective: To induce a disease state in mice that recapitulates key features of human DN, such as hyperglycemia, albuminuria, and renal histopathology.

-

Models:

-

Type 1 Diabetes (Chemically-Induced): Streptozotocin (STZ)-induced diabetes is a common model.[6][20]

-

Animal Strain: C57BL/6 or DBA/2J mice are frequently used.[8][20]

-

Induction: Administer multiple low doses of STZ (e.g., 50 mg/kg, intraperitoneally) for 5 consecutive days to induce pancreatic β-cell destruction.

-

Confirmation: Monitor blood glucose levels. Mice with levels consistently >250-300 mg/dL are considered diabetic.

-

-

Type 2 Diabetes (Genetic Models):

-

db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia. They spontaneously develop features of DN.[7][11][20]

-

Ins2Akita Mice: These mice carry a spontaneous mutation in the insulin 2 gene, leading to pancreatic β-cell dysfunction and hyperglycemia.[1][21]

-

-

-

Drug Administration (CCR2 Antagonists):

-

Oral Gavage: Antagonists mixed in a suitable vehicle can be administered daily.

-

Medicated Chow: The antagonist is mixed into the animal's food at a specified concentration (e.g., 2 mg/kg/day).[7][14]

-

Osmotic Mini-pumps: For continuous subcutaneous infusion, mini-osmotic pumps (e.g., Alzet) are implanted to deliver a consistent dose (e.g., 2 mg/kg/day) over several weeks.[1]

-

Assessment of Renal Function: Albuminuria

-

Objective: To quantify the excretion of albumin in the urine, a key indicator of glomerular injury.

-

Protocol: Spot Urine Collection and Analysis [22][23]

-

Sample Collection: Place individual mice in a clean, empty cage or a specialized metabolic cage.[23][24] Collect spot urine samples, often in the morning. For timed collections, metabolic cages that separate urine and feces are used over 18-24 hours.[14][25]

-

Sample Processing: Centrifuge the collected urine (e.g., at 500 x g for 10 min) to pellet debris.[26] Store the supernatant at -80°C until analysis.

-

Albumin Quantification (ELISA): Use a commercially available mouse albumin ELISA kit (e.g., from Bethyl Laboratories or Exocell).[22][25] a. Follow the manufacturer's protocol, which typically involves coating a 96-well plate with an anti-mouse albumin antibody, adding diluted urine samples and standards, followed by a secondary HRP-conjugated antibody and a chromogenic substrate.[24][26] b. Read the absorbance at 450 nm and calculate the albumin concentration based on the standard curve.[26]

-

Creatinine Quantification: Measure urinary creatinine concentration using a commercially available kit (e.g., picric acid-based assay) to normalize for urine concentration.[22]

-

Calculation: Express the final result as the urinary albumin-to-creatinine ratio (UACR) in µg/mg.

-

Histological Analysis of Renal Injury

-

Objective: To visualize and quantify structural changes in the kidney, such as glomerulosclerosis and interstitial fibrosis.[27][28]

-

Protocol:

-

Tissue Preparation: Perfuse the mouse with PBS followed by 4% paraformaldehyde (PFA). Harvest the kidneys and fix them overnight in PFA.

-

Processing and Embedding: Dehydrate the tissue through a series of ethanol grades and embed in paraffin.

-

Sectioning: Cut 3-5 µm thick sections using a microtome.

-

Staining (Periodic Acid-Schiff - PAS): a. Deparaffinize and rehydrate sections. b. Oxidize with 0.5% periodic acid. c. Treat with Schiff reagent. d. Counterstain with hematoxylin.

-

Analysis: Examine slides under a light microscope. Score mesangial expansion and glomerulosclerosis semi-quantitatively (e.g., on a scale of 0-4) by a blinded observer.[6][8]

-

Quantification of Macrophage Infiltration

-

Objective: To identify and count macrophages within the renal tissue.

-

Protocol: Immunohistochemistry (IHC)

-

Tissue Preparation: Use paraffin-embedded or frozen kidney sections.

-

Antigen Retrieval: Perform heat-induced epitope retrieval if using paraffin sections.

-

Staining: a. Block non-specific binding sites. b. Incubate with a primary antibody against a macrophage marker, such as CD68 or F4/80.[7][29][30] c. Incubate with an appropriate HRP-conjugated secondary antibody. d. Develop with a chromogen like DAB and counterstain with hematoxylin.

-

Quantification: Count the number of positively stained cells (e.g., CD68-positive cells) per glomerulus or per high-power field (HPF) in the tubulointerstitium.[29] Analysis should be performed on multiple fields from several animals per group by a blinded observer.

-

Conclusion

The evidence presented in this guide strongly implicates the CCL2/CCR2 signaling axis as a central driver in the pathogenesis of diabetic nephropathy. Through the recruitment and activation of monocytes/macrophages, this pathway orchestrates a sustained inflammatory and fibrotic response within the kidney, leading to progressive structural damage and functional decline. Preclinical studies using both pharmacological antagonists and genetic knockout models consistently demonstrate that interrupting this axis confers significant renal protection. These findings are further supported by Phase 2 clinical trial data showing that CCR2 inhibition can reduce albuminuria in patients with DN on top of the current standard of care. Collectively, the data establish CCR2 as a high-value, validated therapeutic target for the development of novel treatments aimed at halting the progression of diabetic nephropathy.

References

- 1. Monocyte/macrophage chemokine receptor CCR2 mediates diabetic renal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of MCP-1/CCR2 axis in renal fibrosis: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CCR2 antagonist CCX140-B provides renal and glycemic benefits in diabetic transgenic human CCR2 knockin mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 8. Podocyte-specific chemokine (C-C motif) receptor 2 overexpression mediates diabetic renal injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. CCR2 antagonism improves insulin resistance, lipid metabolism, and diabetic nephropathy in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pure.korea.ac.kr [pure.korea.ac.kr]

- 13. SCHMC Repository: Blockade of CCL2/CCR2 signalling ameliorates diabetic nephropathy in db/db mice [schca-ir.schmc.ac.kr]

- 14. academic.oup.com [academic.oup.com]

- 15. CCR2 knockout ameliorates obesity-induced kidney injury through inhibiting oxidative stress and ER stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. ChemoCentryx's CCR2 inhibitor Succeeds In Phase 2 Diabetic Nephropathy Trial [clinicalleader.com]

- 18. fiercebiotech.com [fiercebiotech.com]

- 19. The effect of CCR2 inhibitor CCX140-B on residual albuminuria in patients with type 2 diabetes and nephropathy: a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Mouse Models of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Measurement of urinary albumin, creatinine, and serum creatinine [bio-protocol.org]

- 23. mmpc.org [mmpc.org]

- 24. diacomp.org [diacomp.org]

- 25. Protocol for Albuwell M kit: Murine Microalbuminuria ELISA By Exocell Inc [protocols.io]

- 26. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Histological changes of kidney in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Histological changes of kidney in diabetic nephropathy - [caspjim.com]

- 29. Quantification and localization of M2 macrophages in human kidneys with acute tubular injury - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ilacirnon: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilacirnon (also known as CCX140-B) is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2). This receptor plays a crucial role in the inflammatory processes associated with various diseases, including diabetic nephropathy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It includes detailed summaries of its pharmacodynamics and available pharmacokinetic data, along with insights into its mechanism of action. Furthermore, this guide outlines key experimental protocols and presents a detailed synthesis route, offering a valuable resource for researchers and drug development professionals working on CCR2-targeted therapies.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 4-chloro-N-[5-methyl-2-(7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl)-3-pyridinyl]-3-(trifluoromethyl)benzenesulfonamide[1]. Its chemical structure is characterized by a central pyridinyl core linked to a pyrrolopyrimidine moiety and a substituted benzenesulfonamide group.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-chloro-N-[5-methyl-2-(7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl)-3-pyridinyl]-3-(trifluoromethyl)benzenesulfonamide | [1] |

| Synonyms | CCX140-B, CCX-140 | [1] |

| CAS Number | 1100318-47-5 | [1] |

| Molecular Formula | C₂₀H₁₃ClF₃N₅O₃S | [1] |

| Molecular Weight | 495.9 g/mol | [1] |

| Appearance | Solid | N/A |

| Solubility | 10 mM in DMSO | N/A |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by acting as a specific antagonist of CCR2. CCR2 is a G protein-coupled receptor (GPCR) that, upon binding its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), initiates a signaling cascade that promotes the migration of monocytes and macrophages to sites of inflammation.

By competitively binding to CCR2, this compound blocks the interaction of CCL2 and other cognate ligands, thereby inhibiting the downstream signaling events. This antagonism effectively reduces the recruitment of inflammatory cells, which is a key pathological feature in diseases such as diabetic nephropathy.

The CCR2 signaling pathway, which is inhibited by this compound, involves the following key steps:

-

Ligand Binding: CCL2 binds to the extracellular domain of CCR2.

-

GPCR Activation: This binding induces a conformational change in CCR2, activating the associated heterotrimeric G protein (typically of the Gαi subtype).

-

Second Messenger Activation: The activated G protein, in turn, modulates the activity of downstream effector enzymes, leading to the generation of second messengers. Key pathways activated include:

-

Phosphoinositide 3-kinase (PI3K)/Akt pathway: Promotes cell survival and proliferation.

-

Mitogen-activated protein kinase (MAPK) pathway: Involved in cell differentiation, proliferation, and inflammation.

-

Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway: Regulates inflammatory gene expression.

-

-

Cellular Response: The culmination of this signaling cascade is the promotion of chemotaxis, leading to the migration of monocytes and macrophages towards the CCL2 gradient.

Pharmacodynamics and In Vitro Activity

This compound has demonstrated high affinity and potent functional antagonism of the human CCR2 receptor in various in vitro assays.

Table 2: In Vitro Pharmacodynamic Properties of this compound

| Parameter | Assay | Value | Reference |

| Binding Affinity (Kd) | Radioligand binding assay with human CCR2 | 2.3 nM | N/A |

| IC₅₀ | CCL2-induced chemotaxis of human monocytes | 8 nM | N/A |

| IC₅₀ | CCL2-induced calcium mobilization in monocytes | 3 nM | N/A |

Pharmacokinetics

Detailed human pharmacokinetic data for this compound is not extensively published in the public domain. Preclinical studies and data from early-phase clinical trials are necessary to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile in humans.

Clinical Studies and Safety

This compound has been investigated in Phase 2 clinical trials for the treatment of diabetic nephropathy[2]. The primary objective of the NCT01440257 trial was to evaluate the effect of this compound on urinary albumin excretion in subjects with type 2 diabetes and albuminuria[2]. While the trial has been completed, detailed results regarding its efficacy and a comprehensive safety and toxicity profile have not been publicly released. The development of this compound for certain indications, such as focal segmental glomerulosclerosis, has been discontinued.

Experimental Protocols

CCR2 Chemotaxis Assay (General Protocol)

This assay evaluates the ability of a compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.

Materials:

-

CCR2-expressing cells (e.g., human monocytes, THP-1 cells)

-

Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 5 µm pore size)

-

Recombinant human CCL2

-

This compound or other test compounds

-

Assay buffer (e.g., RPMI 1640 with 1% FBS)

-

Cell staining dye (e.g., Calcein AM)

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Culture CCR2-expressing cells and harvest them. Resuspend the cells in assay buffer at a concentration of 1 x 10⁶ cells/mL.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay Setup:

-

Add assay buffer containing CCL2 (at a concentration that induces submaximal chemotaxis, e.g., 10 nM) to the lower wells of the chemotaxis chamber.

-

In the upper wells, add the cell suspension pre-incubated with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

-

Incubation: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO₂ atmosphere to allow for cell migration.

-

Quantification:

-

Remove non-migrated cells from the top of the membrane.

-

Stain the migrated cells on the underside of the membrane with a fluorescent dye.

-

Quantify the fluorescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration and determine the IC₅₀ value.

Calcium Mobilization Assay (General Protocol)

This assay measures the ability of a compound to block the transient increase in intracellular calcium concentration induced by CCL2 binding to CCR2.

Materials:

-

CCR2-expressing cells (e.g., human monocytes, CHO cells stably expressing human CCR2)

-

Recombinant human CCL2

-

This compound or other test compounds

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)

Procedure:

-

Cell Preparation: Plate CCR2-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution for 60 minutes at 37°C.

-

Compound Addition: Add serial dilutions of this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.

-

CCL2 Stimulation and Measurement:

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject a solution of CCL2 (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.

-

Immediately begin kinetic measurement of fluorescence intensity over time (typically for 1-2 minutes).

-

-

Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage of inhibition of the CCL2-induced calcium flux for each this compound concentration and determine the IC₅₀ value.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is often proprietary. However, based on related patent literature, a plausible synthetic route can be outlined. The synthesis would likely involve the coupling of three key fragments: a substituted pyridine, a pyrrolo[2,3-d]pyrimidine, and a chlorotrifluoromethyl-substituted benzenesulfonyl chloride. The final step would likely be a sulfonamide bond formation. Researchers should refer to relevant patents for more detailed synthetic procedures.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of CCR2 with potential therapeutic applications in inflammatory diseases such as diabetic nephropathy. Its mechanism of action, involving the inhibition of monocyte and macrophage recruitment, is well-understood. While in vitro data demonstrates its high potency, further disclosure of clinical trial results and human pharmacokinetic data is needed to fully assess its therapeutic potential. The experimental protocols and synthesis outline provided in this guide serve as a valuable resource for the scientific community engaged in the research and development of novel CCR2 inhibitors.

References

Methodological & Application

Application Notes and Protocols: Investigating Ilacirnon in a Mouse Model of Diabetes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilacirnon (also known as CCX140-B) is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2). In the context of type 2 diabetes, the infiltration of CCR2-expressing inflammatory monocytes and macrophages into metabolic tissues, such as adipose tissue and the pancreas, is a key driver of insulin resistance and beta-cell dysfunction. By blocking CCR2, this compound aims to mitigate this chronic low-grade inflammation. Furthermore, emerging research has highlighted the role of the NLRP3 inflammasome in the pathogenesis of type 2 diabetes and its complications.[1] The activation of the NLRP3 inflammasome in response to metabolic stressors leads to the production of pro-inflammatory cytokines IL-1β and IL-18, contributing to insulin resistance and pancreatic β-cell damage.[2][3] this compound's therapeutic potential in diabetes is linked to its ability to modulate these inflammatory pathways.

These application notes provide a comprehensive overview of the use of this compound in preclinical mouse models of type 2 diabetes, summarizing key quantitative data and detailing experimental protocols to guide researchers in this area.

Data Presentation

The following tables summarize the quantitative effects of this compound (CCX140-B) treatment in a diet-induced obese (DIO) human CCR2 knock-in (hCCR2 KI) mouse model of type 2 diabetes.[4]

| Parameter | Vehicle-treated DIO hCCR2 KI mice | This compound (100 mg/kg)-treated DIO hCCR2 KI mice | Significance |

| Fasting Plasma Glucose (mg/dL) | ~250 | ~180 | p < 0.05 |

| Fasting Plasma Insulin (ng/mL) | ~4.5 | ~2.5 | p < 0.005 |

| HOMA-IR | ~28 | ~12 | p < 0.05 |

| HOMA-IR: Homeostatic Model Assessment of Insulin Resistance |

Experimental Protocols

Diabetic Mouse Model

A common and relevant model for studying type 2 diabetes is the diet-induced obesity (DIO) model. As this compound has a low affinity for murine CCR2, the use of transgenic mice expressing human CCR2 (hCCR2 KI) is crucial for preclinical evaluation.[4][5]

Protocol for Induction of Diet-Induced Obesity in hCCR2 KI Mice:

-

Animal Strain: C57BL/6 background mice transgenic for human CCR2 (hCCR2 KI).

-

Diet: At 6-8 weeks of age, switch mice from a standard chow diet to a high-fat diet (HFD) containing 45-60% of calories from fat.[6]

-

Induction Period: Maintain mice on the HFD for 24-26 weeks to induce obesity, insulin resistance, and hyperglycemia.[4]

-

Monitoring: Monitor body weight and fasting blood glucose levels regularly. Diabetes is typically established when fasting blood glucose levels consistently exceed 180 mg/dL.[4]

Another suitable model is the genetically diabetic db/db mouse, which should also be on a human CCR2 knock-in background for this compound studies.[4]

This compound Administration

Protocol for Oral Gavage of this compound:

-

Drug Preparation: Prepare a homogenous suspension of this compound (CCX140-B) in a suitable vehicle (e.g., 0.5% methylcellulose in water).

-

Dosage: A dose of 100 mg/kg body weight administered once daily has been shown to be effective in mice.[4]

-

Administration: Administer the this compound suspension or vehicle control to the mice via oral gavage using a ball-tipped feeding needle.

-

Treatment Duration: A treatment period of 14 days has been demonstrated to produce significant improvements in glycemic control.[4]

Measurement of Metabolic Parameters

a) Fasting Blood Glucose and Insulin:

-

Fasting: Fast mice for a consistent period (e.g., 6 hours) before blood collection.

-

Blood Collection: Collect blood from the tail vein or via retro-orbital sinus puncture.

-

Glucose Measurement: Measure blood glucose levels immediately using a standard glucometer.

-

Insulin Measurement: Collect blood in EDTA-coated tubes, centrifuge to separate plasma, and store at -80°C. Measure plasma insulin levels using a commercially available ELISA kit.

b) Homeostatic Model Assessment of Insulin Resistance (HOMA-IR):

Calculate HOMA-IR to assess insulin sensitivity using the following formula:

HOMA-IR = [Fasting Glucose (mg/dL) x Fasting Insulin (µU/mL)] / 405

Visualizations

Caption: Experimental workflow for evaluating this compound in diabetic mice.

Caption: this compound's proposed mechanism of action in type 2 diabetes.

References

- 1. NLRP3 inflammasome inhibition with MCC950 improves diabetes-mediated cognitive impairment and vasoneuronal remodeling after ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibiting the NLRP3 Inflammasome Activation with MCC950 Ameliorates Diabetic Encephalopathy in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the NLRP3-inflammasome as a novel strategy to limit diabetic cardiomyopathy [baker.edu.au]

- 4. CCR2 antagonist CCX140-B provides renal and glycemic benefits in diabetic transgenic human CCR2 knockin mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CCR2 antagonist CCX140-B provides renal and glycemic benefits in diabetic transgenic human CCR2 knockin mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of antidiabetic drugs in high-fat diet and streptozotocin-nicotinamide-induced type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ilacirnon (CCX140) in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilacirnon, also known as CCX140, is a potent and selective small molecule antagonist of the C-C chemokine receptor type 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a variety of inflammatory and metabolic diseases, including diabetic nephropathy, type 2 diabetes, and non-small cell lung cancer. These application notes provide detailed protocols for the preparation and use of this compound in various cell culture-based assays to investigate its biological activity.

Mechanism of Action

This compound is a non-competitive antagonist of the CCR2 receptor. By binding to CCR2, it prevents the downstream signaling cascade induced by CCL2 and other CCR2 ligands (e.g., CCL7, CCL8, CCL13). This inhibition blocks key cellular responses such as chemotaxis, calcium mobilization, and the activation of pro-inflammatory pathways.

CCR2 Signaling Pathway

The binding of CCL2 to the G protein-coupled receptor CCR2 initiates a conformational change, leading to the activation of several downstream signaling pathways, including the JAK/STAT, PI3K/Akt, and MAPK pathways. These pathways regulate gene transcription and cellular processes involved in inflammation, cell survival, proliferation, and migration. This compound blocks the initiation of this cascade.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound (CCX140) from published studies. These values are essential for determining the appropriate concentration range for cell culture experiments.

| Assay Type | Cell Type | Parameter | Value | Reference |

| Ligand Binding | Human Monocytes | Kd (hCCR2) | 2.3 nM | [1][2] |

| Ligand Binding | Human Monocytes | IC50 (125I-CCL2 binding) | 17 nM | [1][2] |

| Calcium Mobilization | Human Monocytes | IC50 | 3 nM | [1][2] |

| Calcium Mobilization | THP-1 Cells | IC50 | 3 nM | [2] |

| Chemotaxis | Human Monocytes | IC50 (in buffer) | 8 nM | [1][2] |

| Chemotaxis | Human Monocytes | IC50 (in 100% human serum) | 200 nM | [1][2] |

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.

Preparation of this compound for Cell Culture

Reconstitution of Lyophilized Powder

This compound is sparingly soluble in aqueous solutions but is highly soluble in dimethyl sulfoxide (DMSO).

-

Solvent: Use sterile, anhydrous DMSO to prepare a high-concentration stock solution.

-

Procedure:

-

Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

-

Aseptically add the calculated volume of DMSO to achieve a stock concentration of 10-100 mM. For example, to make a 10 mM stock solution of this compound (Molecular Weight: 495.86 g/mol ), dissolve 4.96 mg in 1 mL of DMSO.

-

Vortex gently until the powder is completely dissolved.

-

Storage of Stock Solutions

-

Short-term (up to 1 month): Store aliquots of the DMSO stock solution at -20°C.

-

Long-term (up to 6 months): For extended storage, store aliquots at -80°C.

-

Important: Avoid repeated freeze-thaw cycles. It is recommended to prepare single-use aliquots.

Preparation of Working Solutions

-

Dilution: On the day of the experiment, thaw an aliquot of the DMSO stock solution. Prepare working concentrations by performing serial dilutions in the appropriate cell culture medium.

-

Final DMSO Concentration: The final concentration of DMSO in the cell culture should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (culture medium with the same final concentration of DMSO) must be included in all experiments.

Experimental Protocols

The following are detailed protocols for common in vitro assays to evaluate the efficacy of this compound.

Experimental Workflow Overview

Protocol 1: Monocyte Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of this compound to inhibit the migration of monocytic cells towards a chemoattractant (CCL2).

-

Cell Line: THP-1 or primary human monocytes.

-

Materials:

-

24-well plate with 5 µm pore size inserts (e.g., Transwell®).

-

Chemotaxis medium: RPMI-1640 + 0.1% BSA.

-

Recombinant human CCL2.

-

Calcein-AM (for cell labeling).

-

-

Procedure:

-

Cell Preparation: Culture THP-1 cells to a density of 0.5-1.0 x 106 cells/mL. The day before the assay, starve the cells in serum-free RPMI for 12-18 hours. On the day of the assay, label the cells with Calcein-AM according to the manufacturer's protocol, then resuspend in chemotaxis medium at 1.0-1.5 x 106 cells/mL.

-

Compound Preparation: Prepare serial dilutions of this compound in the cell suspension and incubate for 30 minutes at 37°C. Include a vehicle control (DMSO).

-

Assay Setup:

-

Add 750 µL of chemotaxis medium containing CCL2 (e.g., 50 ng/mL) to the lower wells of the 24-well plate. Include wells with medium only as a negative control.

-

Add 250 µL of the cell suspension (pre-incubated with this compound or vehicle) to the upper inserts.

-

-

Incubation: Incubate the plate for 60-90 minutes at 37°C in a 5% CO2 incubator.

-

Quantification:

-

Carefully remove the inserts.

-

Measure the fluorescence of the medium in the lower chamber using a plate reader (Excitation/Emission ~485/520 nm).

-

Calculate the percentage of migration relative to the CCL2-only positive control.

-

-

Protocol 2: Calcium Mobilization Assay

This assay measures the ability of this compound to block the CCL2-induced transient increase in intracellular calcium.

-

Cell Line: THP-1 cells.

-

Materials:

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Recombinant human CCL2.

-

Fluorescence plate reader with kinetic reading capabilities.

-

-

Procedure:

-

Cell Preparation: Harvest THP-1 cells and resuspend at 1-2 x 106 cells/mL in assay buffer.

-

Dye Loading: Add Fluo-4 AM to the cell suspension (final concentration 1-5 µM) and incubate for 30-60 minutes at 37°C in the dark.

-

Washing: Centrifuge the cells, discard the supernatant, and wash twice with assay buffer to remove extracellular dye. Resuspend the final cell pellet in assay buffer.

-

Assay Plate: Aliquot the cell suspension into a 96-well black, clear-bottom plate.

-

Compound Addition: Add serial dilutions of this compound or vehicle control to the wells and incubate for 10-20 minutes.

-

Measurement:

-

Place the plate in the plate reader and begin kinetic fluorescence measurement (Excitation/Emission ~494/516 nm).

-

After establishing a stable baseline reading for ~30 seconds, inject a solution of CCL2 (final concentration to elicit a submaximal response, e.g., 10-50 ng/mL).

-

Continue reading the fluorescence for another 2-3 minutes.

-

-

Analysis: The response is measured as the peak fluorescence intensity after CCL2 addition minus the baseline. Calculate the percent inhibition relative to the CCL2-only control.

-

Protocol 3: Cell Viability Assay (MTT Assay)

This assay is used to determine if this compound exhibits cytotoxic effects at the concentrations used in functional assays.

-

Cell Line: A549, THP-1, or other relevant cell lines.

-

Materials:

-

96-well clear flat-bottom plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., 10% SDS in 0.01 N HCl).

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 104 cells/well for A549) and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Solubilization: After the 4-hour incubation with MTT, add 100 µL of solubilization buffer to each well. Incubate overnight at room temperature in the dark to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Disclaimer

These protocols are intended as a guide. Researchers should optimize conditions such as cell density, reagent concentrations, and incubation times for their specific experimental setup and cell lines. All cell culture work should be performed using aseptic techniques in a certified biological safety cabinet.

References

Application Notes and Protocols for PACAP Receptor Antagonist Administration in a Diet-Induced Obesity Model

Note on "Ilacirnon": A comprehensive search of scientific literature did not yield any studies on the administration of this compound in diet-induced obesity models. This compound has been primarily investigated in the context of diabetic nephropathy.[1][2] Given the user's interest in novel mechanisms for obesity, this document provides detailed application notes and protocols for a representative Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) receptor antagonist, PACAP(6-27). The PACAP system is a relevant target in the study of metabolic disorders, including obesity.[3][4]

Data Presentation: Effects of PACAP(6-27) on Metabolic Parameters in Obese Mice

The following table summarizes the quantitative data from a study where the PACAP receptor antagonist, PACAP(6-27), was administered to genetically obese diabetic ob/ob mice.[5][6][7] While this is not a diet-induced obesity model, the ob/ob mouse is a well-established and relevant model for studying obesity and metabolic dysfunction. In this study, daily injections of PACAP(6-27) were administered for 14 days.[5]

| Parameter | Vehicle Control Group | PACAP(6-27) Treated Group | Percentage Change | Significance | Citation |

| Body Weight | Not specified | No significant change | - | NS | [5][6] |

| Food Intake | Not specified | No significant change | - | NS | [5][6] |

| Basal Plasma Glucose | Not specified | No significant change | - | NS | [5][6] |

| Basal Plasma Insulin | Not specified | No significant change | - | NS | [5][6] |

| Glucose Tolerance | Normal response | Impaired | Worsened | Significant | [5][6] |

| Insulin Sensitivity | Normal response | Impaired | Worsened | Significant | [5][6] |

| Plasma Glucagon | Not specified | No significant change | - | NS | [5][6] |

| Plasma Lipids | Not specified | No significant change | - | NS | [5][6] |

NS: Not Significant

Experimental Protocols

This section provides a detailed methodology for a typical experiment investigating the effects of a PACAP receptor antagonist in a diet-induced obesity (DIO) mouse model.

Induction of Diet-Induced Obesity

-

Animal Model: Male C57BL/6J mice, 6 weeks of age.[8][9] This strain is commonly used as it is susceptible to developing obesity, hyperglycemia, and insulin resistance on a high-fat diet.[8]

-

Housing: Mice should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[10]

-

Diet:

-

Induction Period: Mice are maintained on their respective diets for 12-16 weeks to induce a robust obese phenotype, characterized by a significant increase in body weight (typically 20-30% greater than the control group) and the development of insulin resistance.[8][10]

-

Monitoring: Body weight and food intake should be monitored weekly.[10]

Administration of PACAP Receptor Antagonist

-

Test Article: PACAP(6-27) or other selective PACAP receptor antagonist.

-

Preparation: The antagonist should be dissolved in a sterile vehicle, such as saline.

-

Dosage and Administration: Based on previous studies with PACAP(6-27) in ob/ob mice, a starting point for dosage could be in the range of 25 nmol/kg body weight, administered via intraperitoneal (IP) injection once daily.[5] The exact dosage may need to be optimized for the specific antagonist and animal model.

-

Treatment Duration: A 14 to 28-day treatment period is typical for assessing chronic effects on metabolic parameters.[5]

-

Experimental Groups:

-

Lean Control: Chow-fed mice receiving vehicle injections.

-

DIO Control: HFD-fed mice receiving vehicle injections.

-

DIO Treatment Group: HFD-fed mice receiving the PACAP receptor antagonist.

-

Key Endpoint Measurements

-

Body Weight and Composition: Measured weekly. Body composition (fat and lean mass) can be assessed using techniques like DEXA or NMR at the beginning and end of the treatment period.

-

Food and Water Intake: Monitored daily or weekly.

-

Glucose and Insulin Tolerance Tests (GTT and ITT):

-

GTT: Performed after an overnight fast. Mice are given an intraperitoneal or oral glucose bolus (e.g., 2 g/kg body weight). Blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes post-injection.[8]

-

ITT: Performed after a 4-6 hour fast. Mice are injected intraperitoneally with insulin (e.g., 0.75 U/kg body weight). Blood glucose is measured at 0, 15, 30, 45, and 60 minutes post-injection.[8]

-

-

Blood and Tissue Collection: At the end of the study, mice are euthanized, and blood is collected for analysis of plasma insulin, glucose, lipids, and other relevant biomarkers. Tissues such as the liver, adipose tissue, and hypothalamus can be collected for further analysis (e.g., gene expression, histology).

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for evaluating a PACAP receptor antagonist in a DIO mouse model.

PACAP Signaling Pathway in Hypothalamic Feeding Centers

Pituitary adenylate cyclase-activating polypeptide (PACAP) plays a significant role in regulating energy homeostasis through its actions in the hypothalamus.[3] PACAP binds to the PAC1 receptor (PAC1R), a G protein-coupled receptor.[4][12][13] In hypothalamic nuclei like the ventromedial nucleus (VMN), this binding primarily activates two major signaling cascades:

-

Gαs/Adenylate Cyclase/PKA Pathway: Activation of Gαs stimulates adenylate cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets to influence neuronal activity and gene expression related to appetite and energy expenditure.

-

Gαq/Phospholipase C/PKC Pathway: Activation of Gαq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These pathways also modulate neuronal function.[1]

A PACAP receptor antagonist, such as PACAP(6-27), would block the binding of endogenous PACAP to the PAC1R, thereby inhibiting these downstream signaling cascades and altering the regulation of food intake and metabolism.[5]

Caption: PACAP signaling pathway in hypothalamic neurons and its inhibition by an antagonist.

References

- 1. Pituitary adenylate cyclase-activating polypeptide receptor activation in the hypothalamus recruits unique signaling pathways involved in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Hypothalamic PACAP/PAC1R Involvement in Feeding and Body Weight Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Long-term administration of PACAP receptor antagonist, PACAP(6-27), impairs glucose tolerance and insulin sensitivity in obese diabetic ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 8. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Diet-induced obesity murine model [protocols.io]

- 11. mmpc.org [mmpc.org]

- 12. preprints.org [preprints.org]

- 13. The PACAP/PAC1 Receptor System and Feeding [escholarship.org]

Application Notes and Protocols: CCX140 Treatment in db/db Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of CCX140, a CCR2 antagonist, in the context of diabetic nephropathy using the db/db mouse model. The provided data and protocols are based on published research to guide the design and execution of similar studies.

Introduction

Diabetic nephropathy is a major microvascular complication of diabetes mellitus and a leading cause of end-stage renal disease. The C-C chemokine receptor 2 (CCR2) and its ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), play a crucial role in the recruitment of inflammatory monocytes and macrophages to the kidney, contributing to the pathogenesis of diabetic nephropathy.[1][2][3][4] CCX140 is a potent and selective antagonist of CCR2 that has been investigated for its therapeutic potential in this disease.[1][2][3][4]

Studies in diabetic mouse models, particularly the db/db mouse which has a mutation in the leptin receptor gene, have been instrumental in evaluating the efficacy of CCX140.[1][2] It is important to note that CCX140 has a low affinity for the mouse CCR2 receptor. Therefore, research has utilized transgenic mice expressing human CCR2 (hCCR2 knock-in) to properly assess the drug's effect.[1][2][3]

This document details the in vivo effects of CCX140-B, a specific formulation of CCX140, on key parameters of glycemic control and renal function in hCCR2 KI db/db mice.

Signaling Pathway of CCX140 Action

Caption: Mechanism of action of CCX140 in blocking the CCL2-CCR2 signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study of CCX140-B treatment in diabetic hCCR2 knock-in mice.

Table 1: Effect of CCX140-B on Renal Function in hCCR2 KI db/db Mice

| Parameter | Treatment Group | Duration | Result |

| Urinary Albumin Excretion Rate (UAER) | Vehicle | 6 weeks | No significant change or sporadic increases |

| CCX140-B (100 mg/kg) | 6 weeks | Reduced over the entire treatment period | |

| Urinary Albumin-to-Creatinine Ratio (ACR) | Vehicle | 6 weeks | No significant change or sporadic increases |

| CCX140-B (100 mg/kg) | 6 weeks | Reduced over the entire treatment period | |

| Glomerular Hypertrophy | CCX140-B (100 mg/kg) | 6 weeks | Substantially decreased |

| Podocyte Density | CCX140-B (100 mg/kg) | 6 weeks | Increased |

Data extracted from a 6-week treatment study in 8-week-old hCCR2 KI db/db mice.[1]

Table 2: Effect of CCX140-B on Glycemic Control and Inflammation in Diet-Induced Obese (DIO) hCCR2 KI Mice

| Parameter | Treatment Group | Duration | Result |

| Fasting Plasma Glucose | Vehicle | 14 days | - |

| CCX140-B (100 mg/kg) | 14 days | Significantly reduced | |

| Fasting Plasma Insulin | Vehicle | 14 days | - |

| CCX140-B (100 mg/kg) | 14 days | Significantly reduced | |

| HOMA-IR Index | Vehicle | 14 days | - |

| CCX140-B (100 mg/kg) | 14 days | Significantly improved (reduced) | |

| Adipose Tissue Inflammatory Macrophages | Vehicle | 14 days | - |

| CCX140-B (100 mg/kg) | 14 days | Reduced numbers | |

| Body Weight | CCX140-B (100 mg/kg) | 14 days | No effect |

| Plasma CCL2 Levels | CCX140-B (100 mg/kg) | 14 days | No effect |

Data extracted from a 14-day treatment study in DIO hCCR2 KI mice.[1]

Experimental Protocols

The following are detailed protocols based on the methodologies described in the reference literature.

Animal Model

-

Mouse Strain: Transgenic human CCR2 knock-in (hCCR2 KI) mice backcrossed onto the db/db background (leptin receptor-deficient).[1]

-

Age: Treatment is typically initiated in 8-week-old mice.[1]

-

Housing: Mice should be housed in a specific pathogen-free facility with controlled temperature and a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.

-

Acclimatization: Allow for at least one week of acclimatization to the facility before the start of any experimental procedures.

CCX140-B Administration

-

Formulation: CCX140-B is prepared for oral administration. The vehicle used in the reference study is not specified, but a common vehicle for oral gavage is 0.5% methylcellulose in water.

-

Dosage: 100 mg/kg body weight.[1]